molecular formula C18H19N5O5 B2504819 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid CAS No. 899988-55-7

2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid

Cat. No.: B2504819
CAS No.: 899988-55-7
M. Wt: 385.38
InChI Key: WTIOQVIOTUFBJC-UHFFFAOYSA-N
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Description

The compound 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid features a fused purino-pyrimidine core with a 4-methoxyphenyl substituent at position 9 and an acetic acid moiety at position 3 (Figure 1).

Properties

IUPAC Name

2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O5/c1-20-15-14(16(26)23(18(20)27)10-13(24)25)22-9-3-8-21(17(22)19-15)11-4-6-12(28-2)7-5-11/h4-7H,3,8-10H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIOQVIOTUFBJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)O)N3CCCN(C3=N2)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid is a complex organic molecule with potential therapeutic applications. Its unique structural features suggest various biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a purine-like core structure substituted with a methoxyphenyl group and a carboxylic acid moiety. The presence of the 2,4-dioxo group enhances its reactivity and biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies have shown that derivatives of related compounds exhibit significant antiproliferative effects against various cancer cell lines.
  • Antioxidant Properties : The ability to scavenge free radicals has been noted, which may contribute to its protective effects against oxidative stress.
  • Enzyme Inhibition : Potential inhibition of specific enzymes involved in cancer progression and inflammation has been suggested.

Anticancer Activity

A detailed examination of the anticancer properties reveals that derivatives of the compound have shown promising results in vitro:

Compound Cell Line IC50 (µM) Reference
10aA-5490.02
11cHCT-1160.04
11eMCF70.06

These values indicate that the compound's derivatives exhibit comparable potency to established chemotherapeutic agents like doxorubicin.

Study 1: Antiproliferative Effects

In a study published in PubMed, various derivatives of the compound were synthesized and tested against A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer) cell lines. The results demonstrated that compounds with the methoxyphenyl substitution exhibited enhanced antiproliferative activity compared to their unsubstituted counterparts .

Study 2: Radical Scavenging Activity

Another investigation focused on the antioxidant properties of similar compounds, revealing that those with methoxy substitutions showed significant DPPH radical-scavenging activity. This suggests potential applications in preventing oxidative stress-related diseases .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : By interfering with key signaling pathways involved in cell cycle regulation.
  • Antioxidant Mechanisms : Through direct scavenging of reactive oxygen species (ROS).
  • Enzyme Modulation : Inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Modifications

9-(4-Methoxyphenyl)-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione ()
  • Key Differences :
    • 3-Substituent : A pentyl chain replaces the acetic acid group.
    • Additional Substituents : Methyl groups at positions 1 and 5.
  • Methyl groups may stabilize the conformation of the purino-pyrimidine core, affecting binding interactions .
Benzyl 2-[9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-6,7,8,9a,10,10a-hexahydro-4aH-purino[7,8-a]pyrimidin-3-yl]acetate ()
  • Key Differences :
    • 9-Substituent : Ethoxyphenyl instead of methoxyphenyl.
    • 3-Substituent : Benzyl ester replaces acetic acid.
  • The benzyl ester acts as a prodrug, enhancing bioavailability by masking the polar carboxylic acid group .

Functional Group Variations

Thioxo Derivatives ()

Compounds such as 6-{[1-(4-methoxyphenyl)methylidene]amino}-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one feature sulfur substitutions (thioxo groups) at position 2.

  • Implications :
    • Thioxo groups alter hydrogen-bonding capabilities, impacting base-pairing interactions in nucleic acid targets.
    • Reduced solubility compared to oxo derivatives due to sulfur’s lower polarity .

Data Tables

Table 1. Structural and Functional Comparison of Analogs

Compound Name 9-Substituent 3-Substituent Core Modifications Key Properties
Target Compound 4-Methoxyphenyl Acetic acid Purino-pyrimidine Polar, moderate logP
Pentyl Analog () 4-Methoxyphenyl Pentyl Methyl groups at 1,7 High lipophilicity, low solubility
Benzyl Ester Analog () 4-Ethoxyphenyl Benzyl ester Hexahydro core Prodrug, enhanced bioavailability
Thioxo Derivative () Varied Thioxo group Pyrimidine with sulfur Reduced H-bonding capacity

Research Findings and Hypotheses

  • Substituent Effects: The 4-methoxyphenyl group enhances π-π stacking in hydrophobic environments, as seen in related purino-pyrimidine systems . Acetic acid at position 3 likely improves aqueous solubility, critical for in vivo applications.
  • Pharmacokinetics :
    • Ester analogs () may undergo enzymatic hydrolysis to release the active carboxylic acid, suggesting a prodrug strategy for the target compound .

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